![molecular formula C10H18N2O3 B2399254 Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate CAS No. 1787845-88-8](/img/structure/B2399254.png)
Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate is a compound that belongs to the piperidine class of chemicals Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate typically involves multicomponent reactions. One common method involves the reaction of β-ketoesters, aromatic aldehydes, and substituted anilines in the presence of a catalyst such as TMSI (trimethylsilyl iodide) in methanol at room temperature . This method provides a straightforward and efficient route to the desired piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and solvents can be optimized to meet industrial standards for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The major products are substituted piperidine derivatives.
Applications De Recherche Scientifique
Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl piperidine-3-carboxylate
- Methyl 1-hydroxyindole-3-carboxylate
- Spiropiperidines
Uniqueness
Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Propriétés
IUPAC Name |
methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-11-6-9(13)12-5-3-4-8(7-12)10(14)15-2/h8,11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOZWUYOJRALRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC(C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2399171.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2399172.png)
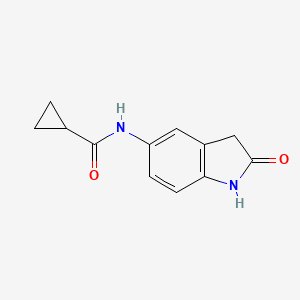
![2-benzoyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2399176.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399180.png)
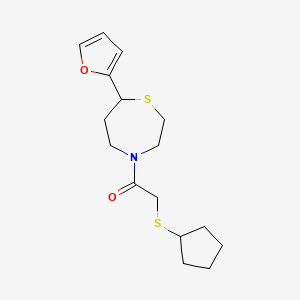
![N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide](/img/structure/B2399183.png)
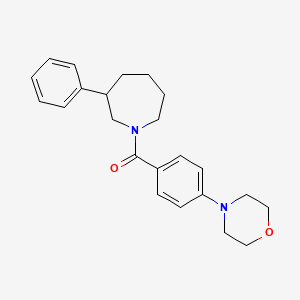
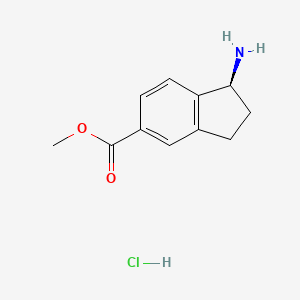
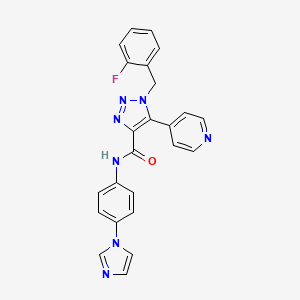
![3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2399191.png)
![4-(4-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2399192.png)
![1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2399193.png)
